molecular formula C23H23NO3S B2954524 4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide CAS No. 923499-02-9

4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide

Cat. No.: B2954524
CAS No.: 923499-02-9
M. Wt: 393.5
InChI Key: COAIBRPQYFAMTC-UHFFFAOYSA-N
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Description

The compound “4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide” is a complex organic molecule. It contains a benzylsulfonyl group, a butanamide group, and a 1,2-dihydroacenaphthylen-5-yl group. These groups are common in many organic compounds and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent groups. Techniques like NMR and X-ray crystallography are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of its constituent groups. For instance, the benzylsulfonyl group might undergo reactions with nucleophiles, and the butanamide group could participate in reactions with acids or bases .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and density would depend on the specific arrangement of atoms in the compound .

Scientific Research Applications

Synthesis and Material Applications

Composite NF Membranes Development

Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives have been synthesized and used in developing composite nanofiltration (NF) membranes for desalination. These membranes demonstrated significant salt rejection and antifouling properties, underlining their potential in water treatment technologies (Padaki et al., 2013).

Biochemical and Medicinal Applications

Enzyme Inhibition for Therapeutic Targets

Derivatives have shown potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, crucial for conditions like glaucoma and Alzheimer’s disease. These compounds demonstrate selective inhibition, suggesting their utility in designing targeted therapies (Casini et al., 2002); (Abbasi et al., 2018).

Anticancer Activity

Some sulfonamide derivatives have demonstrated cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. For instance, specific benzene sulfonamide drugs showed potent effects against breast carcinoma cells, highlighting their therapeutic promise (Mohamed et al., 2022).

Anticonvulsant Properties

Research into 2-[(arylalky)amino]alkanamide derivatives has uncovered a novel class of anticonvulsants. These compounds exhibit potent activity and safety in preclinical models, suggesting their potential for treating epilepsy (Pevarello et al., 1998).

Environmental Science Applications

Detection of Toxic Compounds

Novel fluorescent probes based on sulfonamide derivatives have been developed for the selective detection of thiophenols over aliphatic thiols. These probes are highly sensitive and have applications in monitoring environmental pollutants and biological studies (Wang et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if this compound is a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Standard safety procedures should be followed when handling any chemical compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in fields like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

4-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c25-22(10-5-15-28(26,27)16-17-6-2-1-3-7-17)24-21-14-13-19-12-11-18-8-4-9-20(21)23(18)19/h1-4,6-9,13-14H,5,10-12,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAIBRPQYFAMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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